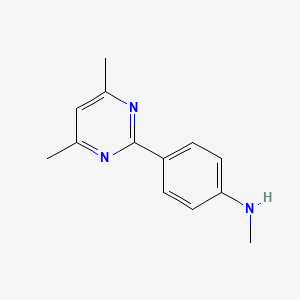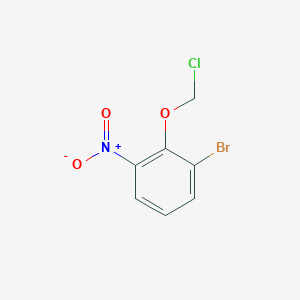
1-Bromo-2-(chloromethoxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(chloromethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although the specific conditions and products depend on the nature of the oxidizing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring aromatic halides as building blocks.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of electron-withdrawing groups like nitro and halides makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: Lacks the nitro and chloromethoxy groups, making it less reactive in certain reactions.
2-Bromo-4-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, which can influence its reactivity and applications.
3-Bromo-4-nitroanisole: Similar structure but different positioning of functional groups, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C7H5BrClNO3 |
|---|---|
Molekulargewicht |
266.47 g/mol |
IUPAC-Name |
1-bromo-2-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H,4H2 |
InChI-Schlüssel |
PSGRGNVGPUMNCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
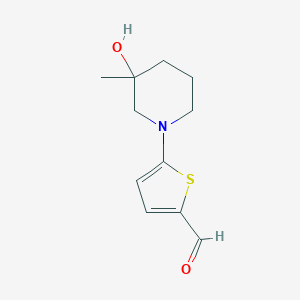
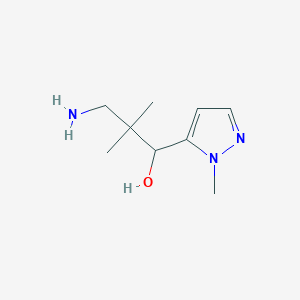

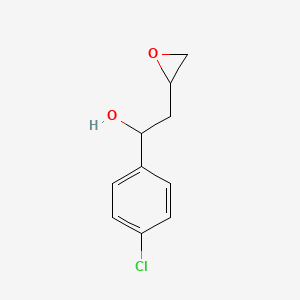
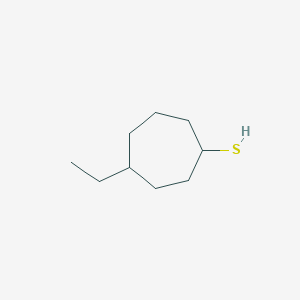
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

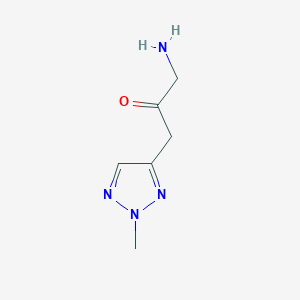
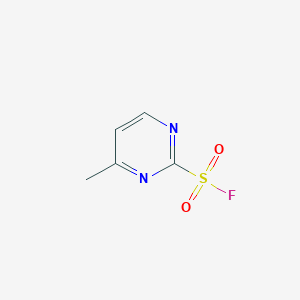

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
